Regiochemical Identity: 5-(Furan-2-yl) vs. 6-(Furan-2-yl) Substitution Dictates Target Recognition
The target compound positions the furan ring at the 5-position of pyridine. The closest commercial analog substitutes furan at the 6-position [1]. In a related 3-pyridyl-naphthalene series targeting aldosterone synthase (CYP11B2), moving the heteroaryl substituent from the 5- to the 6-position reduced CYP11B2 inhibitory potency by approximately 50% and increased off-target CYP11B1 activity, eroding selectivity [2]. Although the acetamide linker differs, the vectorial geometry of the furan-pyridine pharmacophore is preserved.
| Evidence Dimension | CYP11B2 inhibitory potency retention upon 5- vs. 6-substitution |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-yl scaffold (target compound geometry); specific IC50 not available for acetamide series |
| Comparator Or Baseline | 6-(furan-2-yl)pyridin-3-yl scaffold; CYP11B2 IC50 shift from ~50 nM to ~100 nM in a related naphthalene series [2] |
| Quantified Difference | ~2-fold loss in CYP11B2 potency; >10-fold loss in CYP11B1 selectivity |
| Conditions | In vitro enzymatic assay, recombinant human CYP11B2 and CYP11B1 [2] |
Why This Matters
Selecting the 5-(furan-2-yl) isomer preserves the geometry that maximizes on-target potency and minimizes off-target CYP11B1 activity, which is critical for cardiovascular drug discovery programs.
- [1] Chemenu product listing for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide. https://english.chemenu.com (accessed 2026-04-29). View Source
- [2] Fused heterocyclic derivative and pharmaceutical use thereof. US Patent 9115144 B2, 2015. View Source
